molecular formula C18H14FN3O2 B2425115 N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-phenylacetamide CAS No. 1396684-80-2

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-phenylacetamide

Cat. No. B2425115
CAS RN: 1396684-80-2
M. Wt: 323.327
InChI Key: IQNNQFQOBXFIFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-aminopyrimidine derivatives, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The InChI code for a similar compound, 2-(2-fluorophenoxy)pyrimidin-5-amine, is 1S/C10H8FN3O/c11-8-3-1-2-4-9(8)15-10-13-5-7(12)6-14-10/h1-6H,12H2 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical form of a similar compound, 2-(2-fluorophenoxy)pyrimidin-5-amine, is solid .

Scientific Research Applications

Fluorinated Pyrimidines in Oncology Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been a cornerstone in the treatment of various solid tumors for over four decades. These compounds are designed to interfere with DNA and RNA synthesis, thus inhibiting tumor growth. The pharmacology of 5-FU has been extensively reviewed, highlighting its combination with other drugs to enhance therapeutic efficacy and reduce toxicity (Grem, 2000).

Advancements in Fluorine Chemistry Recent developments in fluorine chemistry have contributed to the precise use of fluorinated pyrimidines in cancer treatment. Innovative methods for synthesizing these compounds, including the incorporation of isotopes for studying metabolism and biodistribution, have been explored. This progress supports the tailored use of fluorinated pyrimidines for therapeutic purposes, highlighting their potential in personalized medicine (Gmeiner, 2020).

Biochemical Modulation in Chemotherapy The interaction between fluorouracil and modulators like N-(phosphonacetyl)-L-aspartate (PALA) exemplifies the biochemical modulation approach in chemotherapy. This strategy aims to enhance the therapeutic impact of fluorouracil, demonstrating the importance of dosage and timing in drug combinations for achieving desired biochemical and therapeutic outcomes (Martin & Kemeny, 1992).

Hybrid Catalysts in Drug Synthesis The synthesis of compounds with pyrimidine scaffolds, including those with fluorine substitutions, often employs hybrid catalysts. These catalysts facilitate the development of novel drug molecules by enabling efficient and selective synthetic pathways. Research on hybrid catalysts underscores the versatility and potential of pyrimidine-based compounds in drug discovery (Parmar et al., 2023).

properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-15-8-4-5-9-16(15)24-18-20-11-14(12-21-18)22-17(23)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNNQFQOBXFIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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